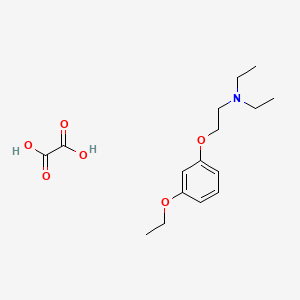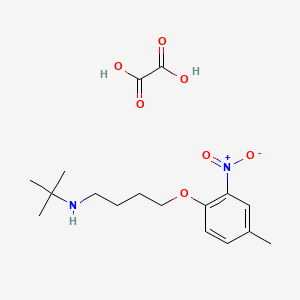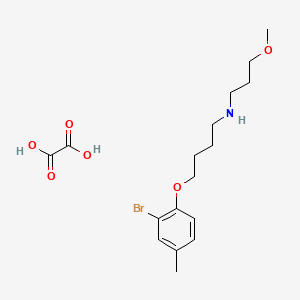![molecular formula C21H26BrNO5 B3999907 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid](/img/structure/B3999907.png)
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid
Overview
Description
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to a piperidine ring through a butyl chain, with oxalic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.
Formation of 1-Bromonaphthalen-2-yl Ether: 1-Bromonaphthalene is reacted with butanol to form 1-bromonaphthalen-2-yl ether.
Coupling with Piperidine: The ether is then coupled with piperidine to form 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine.
Formation of Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Scientific Research Applications
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can intercalate with aromatic residues in proteins, while the piperidine ring can interact with polar or charged groups. This dual interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalene-1-boronic acid: Similar in structure but contains a boronic acid group instead of a piperidine ring.
1-Bromonaphthalene-4-boronic acid: Another boronic acid derivative with bromonaphthalene.
Uniqueness
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine is unique due to its combination of a bromonaphthalene moiety with a piperidine ring, which provides distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-[4-(1-bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO.C2H2O4/c20-19-17-9-3-2-8-16(17)10-11-18(19)22-15-7-6-14-21-12-4-1-5-13-21;3-1(4)2(5)6/h2-3,8-11H,1,4-7,12-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJSQDLPRQVQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B3999826.png)
![4-[2-(3-methyl-4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B3999827.png)
![1-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B3999831.png)
![4-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B3999842.png)

![1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999862.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B3999882.png)
![2-Amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B3999890.png)
![10-bromo-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3999912.png)
amine oxalate](/img/structure/B3999919.png)

![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999926.png)
![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3999931.png)

